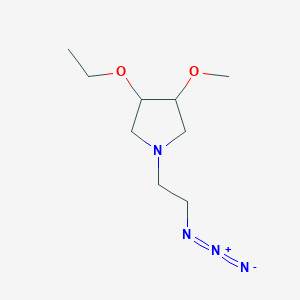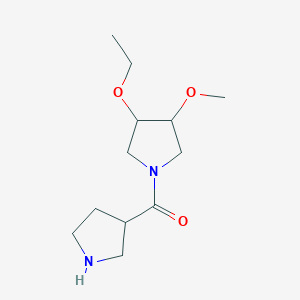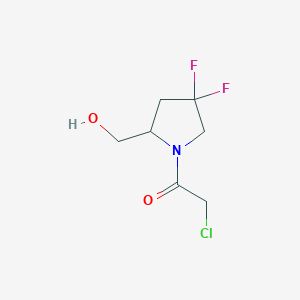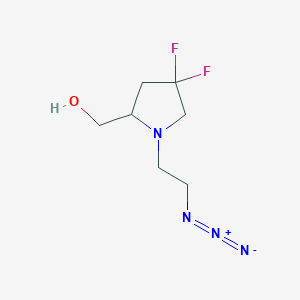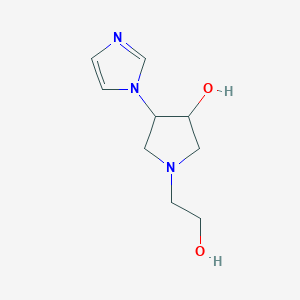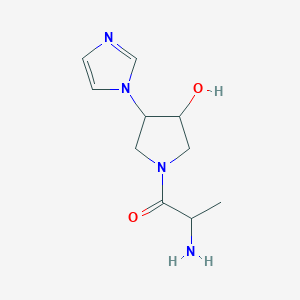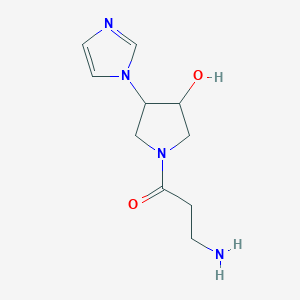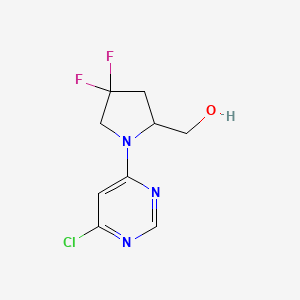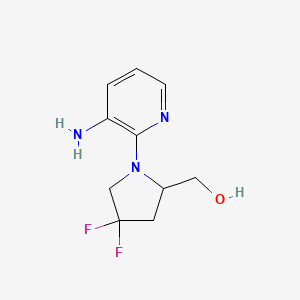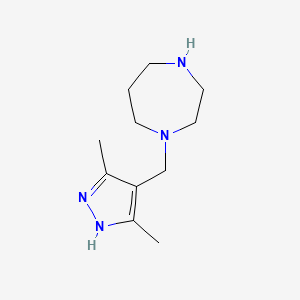
1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-1,4-diazepane
Overview
Description
The compound “1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-1,4-diazepane” is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered aromatic ring with two nitrogen atoms . Pyrazole derivatives are known for their wide range of applications in various fields, including their use as precursors in organic synthesis .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the compound “4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole” was prepared through a nucleophilic substitution reaction of the O-tosyl oxazoline derivative, by heating in dimethyl sulfoxide (DMSO) and in the presence of KOH as a base . Another related compound, “1,3,5-tris((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene”, was synthesized by an alkylation process of pyrazoles with poly(bromomethyl) using t-BuOK/THF .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as single-crystal X-ray diffraction . The compound “3,5-Dimethylpyrazole” is unsymmetrical, but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the compound “4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole” was prepared through a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, “3,5-Dimethylpyrazole” is a white solid that dissolves well in polar organic solvents .Scientific Research Applications
Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones
Researchers have developed general approaches for synthesizing N-heterocycle-fused tetrahydro-1,4-diazepinones, such as tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one, by starting from easily accessible pyrazole carboxylates. This regioselective strategy involves oxirane ring-opening and direct cyclisation, demonstrating the utility of pyrazole derivatives in constructing fused heterocyclic compounds. The synthesis process has been confirmed through NMR spectroscopy and HRMS investigation, highlighting the structural diversity achievable with such approaches (Dzedulionytė et al., 2022).
Facile Synthesis of Benzodiazepin-yl Derivatives
A simple and efficient method for synthesizing benzodiazepin-yl derivatives from Pyrrole-2-carboxaldehyde and 1-(chloromethyl)-2-nitrobenzene as starting materials has been developed. This synthesis utilizes Bredereck’s reagent for selective formation of chalcones, further characterized by IR, NMR, and mass analysis. Molecular docking studies of these compounds showcase their potential in various applications, including their best fit with minimum binding energies (Malathi & Chary, 2019).
Divergent Regioselective Synthesis
A novel one-pot synthesis method for 3-substituted 2,5,6,7-tetrahydro-1H-1,4-diazepin-2-ones demonstrates the versatility of pyrazole derivatives in creating complex molecular structures. This process involves sequential 1,4-conjugated addition followed by regioselective cyclization, showcasing the compound's potential in synthesizing diverse heterocyclic compounds (Attanasi et al., 2011).
Density Functional Theory (DFT) Study
A theoretical study using DFT explored the inhibition efficiencies and reactive sites of bipyrazolic-type organic compounds, including 1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-1,4-diazepane derivatives. This research elucidates the chemical reactivity and potential applications of these compounds as corrosion inhibitors, demonstrating the alignment of calculated results with experimental data (Wang et al., 2006).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4/c1-9-11(10(2)14-13-9)8-15-6-3-4-12-5-7-15/h12H,3-8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSXFRVBINURCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CN2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



